3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester
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Overview
Description
3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester is a specialty compound used primarily in proteomics research. Its molecular formula is C16H23N3O6 . This compound is known for its unique structure, which includes a t-butyl ester group and a nitrophenyl moiety, making it valuable in various scientific applications.
Preparation Methods
The synthesis of 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester typically involves multiple steps The process begins with the nitration of a suitable aromatic compound to introduce the nitro groupThe final step involves the formation of the carbamic acid derivative through a reaction with an appropriate amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, while the carbamic acid moiety can form stable complexes with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester stands out due to its unique combination of functional groups. Similar compounds include:
- 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid methyl ester
- 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid ethyl ester These compounds share similar structures but differ in the ester group, which can influence their chemical properties and applications .
Properties
CAS No. |
887578-50-9 |
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Molecular Formula |
C16H23N3O6 |
Molecular Weight |
353.37 g/mol |
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]carbamate |
InChI |
InChI=1S/C16H23N3O6/c1-15(2,3)24-13(20)17-10-7-11(9-12(8-10)19(22)23)18-14(21)25-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21) |
InChI Key |
JJNSUOAFKFYDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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